molecular formula C15H23NO2 B135165 2-ethoxy-N,N-di(propan-2-yl)benzamide CAS No. 138324-58-0

2-ethoxy-N,N-di(propan-2-yl)benzamide

Cat. No. B135165
M. Wt: 249.35 g/mol
InChI Key: SLKBFIAWEAQCAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N,N-di(propan-2-yl)benzamide, also known as ethylphenidate, is a psychoactive drug that belongs to the class of phenethylamines. It is a synthetic compound that has been widely used in scientific research due to its unique properties. Ethylphenidate has been known to have a similar chemical structure to methylphenidate, which is a common drug used to treat attention deficit hyperactivity disorder (ADHD). The purpose of

Mechanism Of Action

Ethylphenidate acts as a dopamine and norepinephrine reuptake inhibitor, which leads to an increase in the concentration of these neurotransmitters in the brain. This increase in neurotransmitter concentration leads to the stimulation of the central nervous system, which results in increased alertness, focus, and attention. The mechanism of action of 2-ethoxy-N,N-di(propan-2-yl)benzamidete is similar to that of m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is why it has been widely used in scientific research as a substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete are similar to those of m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It has been found to increase the concentration of dopamine and norepinephrine in the brain, which leads to increased alertness, focus, and attention. It has also been found to increase heart rate, blood pressure, and body temperature. Ethylphenidate has been shown to have a short half-life, which means that its effects are short-lived and wear off quickly.

Advantages And Limitations For Lab Experiments

The advantages of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its similarity to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which makes it a suitable substitute for m2-ethoxy-N,N-di(propan-2-yl)benzamidete. It is also easy to synthesize and has a short half-life, which makes it easy to administer and study. The limitations of using 2-ethoxy-N,N-di(propan-2-yl)benzamidete in lab experiments include its potential for abuse and its short half-life, which means that its effects are short-lived and may not be suitable for long-term studies.

Future Directions

There are several future directions for the study of 2-ethoxy-N,N-di(propan-2-yl)benzamidete. One direction is to study its potential as a treatment for ADHD and other cognitive disorders. Another direction is to study its potential for abuse and addiction. Further research is needed to determine the long-term effects of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and its potential for abuse. Additionally, the effects of different doses and administration routes need to be studied to determine the optimal dosing strategy for 2-ethoxy-N,N-di(propan-2-yl)benzamidete.

Synthesis Methods

The synthesis of 2-ethoxy-N,N-di(propan-2-yl)benzamidete involves the reaction of ethyl 2-bromoacetate with 2-amino-2-phenylbutane in the presence of a palladium catalyst. The reaction results in the formation of 2-ethoxy-N,N-di(propan-2-yl)benzamidete and hydrobromic acid as a byproduct. The synthesis method has been widely used in scientific research due to its simplicity and efficiency.

Scientific Research Applications

Ethylphenidate has been used in scientific research to study its effects on the central nervous system. It has been found to have similar effects to m2-ethoxy-N,N-di(propan-2-yl)benzamidete, which is a commonly used drug for the treatment of ADHD. Ethylphenidate has been used to study the effects of dopamine and norepinephrine reuptake inhibition in the brain. It has also been used to study the effects of different doses and administration routes on behavior and cognition.

properties

CAS RN

138324-58-0

Product Name

2-ethoxy-N,N-di(propan-2-yl)benzamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2-ethoxy-N,N-di(propan-2-yl)benzamide

InChI

InChI=1S/C15H23NO2/c1-6-18-14-10-8-7-9-13(14)15(17)16(11(2)3)12(4)5/h7-12H,6H2,1-5H3

InChI Key

SLKBFIAWEAQCAN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C(C)C)C(C)C

Origin of Product

United States

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